6-Bromo-2,3-dihydrobenzofuran

Description

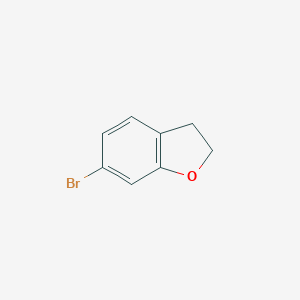

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWBDYZMUCSEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460146 | |

| Record name | 6-bromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189035-22-1 | |

| Record name | 6-bromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2,3-dihydrobenzofuran: A Technical Overview of its Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activity of 6-Bromo-2,3-dihydrobenzofuran. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering available data on its physicochemical characteristics and its potential as a therapeutic agent.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 189035-22-1 | [1][2] |

| Molecular Formula | C₈H₇BrO | [1][2] |

| Molecular Weight | 199.04 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 236.49 °C (Predicted) | [4] |

| Density | 1.582 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | 0.22 g/L (25 °C, Estimated) | [2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |

Chemical Structure

The structure of 6-Bromo-2,3-dihydrobenzofuran consists of a dihydrobenzofuran core with a bromine atom substituted at the 6th position of the benzene ring.

| Identifier | Value |

| IUPAC Name | 6-bromo-2,3-dihydro-1-benzofuran |

| SMILES | C1OC2=C1C=CC(=C2)Br |

| InChI | InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 |

Synthesis and Reactivity

Synthetic Approach

A general synthetic route for 6-Bromo-2,3-dihydrobenzofuran has been described involving an intramolecular reaction of a Grignard reagent with 2,6-dichlorobenzonitrile.[1] The subsequent enolate is then reacted with an aryllithium reagent to introduce the bromine.[1] The final step involves alkylation.[1] However, a detailed experimental protocol with specific reagents, reaction conditions, and purification methods is not widely published.

General synthetic strategies for the 2,3-dihydrobenzofuran scaffold often involve transition metal-catalyzed reactions, such as rhodium- or palladium-catalyzed C-H activation and cyclization reactions.[3][5]

Reactivity

The reactivity of the benzofuran ring system is influenced by the electron-donating oxygen atom and the fused benzene ring. The bromine atom at the 6-position acts as a potential site for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further functionalization of the molecule. The dihydrofuran ring can potentially undergo reactions such as ring-opening or oxidation under specific conditions.

Spectroscopic Data

Biological Activity: Endothelin Receptor Antagonism

6-Bromo-2,3-dihydrobenzofuran has been identified as an endothelin receptor antagonist.[1] Endothelin receptors, primarily ETA and ETB, are G protein-coupled receptors (GPCRs) that play a crucial role in vasoconstriction and cell proliferation.[6] Antagonism of these receptors is a therapeutic strategy for conditions such as pulmonary arterial hypertension.[6]

Endothelin Signaling Pathway

The endothelin signaling cascade is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-3) to the ETA or ETB receptors on the cell surface. This binding triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. The specific G protein activated (e.g., Gq/11, Gi/o, Gs, G12/13) determines the downstream signaling events.[7]

A common pathway involves the activation of phospholipase C (PLC) by Gαq, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to physiological responses such as vasoconstriction and cell growth.

Figure 1: A simplified diagram of the endothelin receptor signaling pathway.

Experimental Evaluation

The antagonist activity of compounds like 6-Bromo-2,3-dihydrobenzofuran is typically evaluated using in vitro receptor binding assays. A common method is a competitive radioligand binding assay.

Experimental Workflow: Competitive Radioligand Binding Assay

Figure 2: A general workflow for a competitive radioligand binding assay.

This assay measures the ability of the test compound (6-Bromo-2,3-dihydrobenzofuran) to displace a known radiolabeled ligand from the endothelin receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).[8][9]

Conclusion

6-Bromo-2,3-dihydrobenzofuran is a compound of interest for its potential as an endothelin receptor antagonist. While basic chemical and structural information is available, a comprehensive understanding of its properties and biological activity requires further experimental investigation. This guide provides the currently available information to support researchers in their efforts to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate its precise mechanism of action, pharmacokinetic profile, and in vivo efficacy.

References

- 1. 6-Bromo-2,3-dihydrobenzofuran | 189035-22-1 | PHA03522 [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-bromo-2,3-dihydrobenzofuran (189035-22-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-2,3-dihydrobenzofuran CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its chemical structure, featuring a dihydrobenzofuran core with a bromine substituent, allows for versatile functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the key chemical properties, synthetic methodologies, and potential applications of 6-Bromo-2,3-dihydrobenzofuran, with a focus on its role in the development of novel therapeutic agents.

Core Compound Properties

This section details the fundamental physicochemical properties of 6-Bromo-2,3-dihydrobenzofuran.

| Property | Value | Reference |

| CAS Number | 189035-22-1 | [1] |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Aromatic protons would appear in the range of δ 7.0-7.5 ppm.

-

The two methylene groups of the dihydrofuran ring would exhibit signals around δ 3.2 ppm (-OCH₂-) and δ 4.6 ppm (-Ar-CH₂-), often as triplets.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic carbons would resonate in the region of δ 110-160 ppm.

-

The methylene carbons of the dihydrofuran ring would be expected around δ 29 ppm (-Ar-CH₂-) and δ 71 ppm (-OCH₂-).

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-2,3-dihydrobenzofuran is not widely published, a general synthetic approach involves the reaction of a Grignard reagent with 2,6-dichlorobenzonitrile in an intramolecular fashion. The resulting enolate is then treated with an aryllithium reagent to introduce the bromine atom.[1]

The bromine atom on the aromatic ring of 6-Bromo-2,3-dihydrobenzofuran makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. 6-Bromo-2,3-dihydrobenzofuran can be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl substituents.

Experimental Workflow: General Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction involving an aryl bromide.

Heck Coupling

The Heck reaction allows for the vinylation of aryl halides. 6-Bromo-2,3-dihydrobenzofuran can react with various alkenes to introduce a vinyl group at the 6-position.

Experimental Protocol: General Heck Coupling

-

Reaction Setup: In a Schlenk flask, combine 6-Bromo-2,3-dihydrobenzofuran (1.0 equiv), the desired alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

Execution: Degas the mixture and heat under an inert atmosphere at 80-140 °C until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds. 6-Bromo-2,3-dihydrobenzofuran can be coupled with a wide range of primary or secondary amines to synthesize 6-amino-2,3-dihydrobenzofuran derivatives.

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Biological and Medicinal Significance

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While specific biological data for 6-Bromo-2,3-dihydrobenzofuran is limited, its derivatives have shown significant potential in drug discovery.

-

Endothelin Receptor Antagonism: 6-Bromo-2,3-dihydrobenzofuran has been identified as a key intermediate in the synthesis of endothelin receptor antagonists. These antagonists have potential applications in the treatment of cardiovascular diseases.[1]

-

BET Inhibitors: Derivatives of 2,3-dihydrobenzofuran have been developed as potent and selective inhibitors of the second bromodomain (BD2) of the bromo and extra-terminal domain (BET) family of proteins. BET inhibitors are a promising class of anti-cancer and anti-inflammatory agents.

-

Antimicrobial and Anticancer Activities: The broader class of benzofuran and dihydrobenzofuran derivatives has been extensively studied for antimicrobial and anticancer properties. The introduction of a bromine atom can often enhance the biological activity of a molecule.

Conclusion

6-Bromo-2,3-dihydrobenzofuran is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to undergo a variety of cross-coupling reactions provides a straightforward route to a wide range of functionalized 2,3-dihydrobenzofuran derivatives. The established biological importance of the dihydrobenzofuran core suggests that novel compounds derived from this bromo-substituted precursor will continue to be of significant interest to researchers and drug development professionals. Further investigation into the direct biological activities of 6-Bromo-2,3-dihydrobenzofuran and its simple derivatives is warranted to fully explore its therapeutic potential.

References

The Pharmacological Potential of 6-Bromo-2,3-dihydrobenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-bromo-2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 6-bromo-2,3-dihydrobenzofuran derivatives. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Benzofuran and its derivatives are integral components of numerous natural products and synthetic compounds with significant therapeutic value.[1] The 2,3-dihydrobenzofuran core, in particular, offers a three-dimensional structure that can effectively interact with various biological targets. The incorporation of a bromine atom at the 6-position of this scaffold can significantly modulate the physicochemical properties and biological activity of the resulting derivatives, often enhancing their potency and selectivity. This guide will delve into the diverse biological activities exhibited by this class of compounds.

Synthesis of 6-Bromo-2,3-dihydrobenzofuran Derivatives

The synthesis of 6-bromo-2,3-dihydrobenzofuran derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted phenols. Below is a generalized, representative protocol for the synthesis of a 6-bromo-2,3-dihydrobenzofuran derivative.

Experimental Protocol: Synthesis of a Representative 6-Bromo-2,3-dihydrobenzofuran Derivative

This protocol describes a potential pathway for synthesizing a 6-bromo-2,3-dihydrobenzofuran derivative, starting from 4-bromophenol.

Step 1: Allylation of 4-Bromophenol

-

To a solution of 4-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-allyloxy-4-bromobenzene.

Step 2: Claisen Rearrangement

-

Heat the 1-allyloxy-4-bromobenzene neat at 180-200 °C for 2-4 hours. The rearrangement can be monitored by TLC.

-

The reaction will yield 2-allyl-4-bromophenol.

-

Purify the product by column chromatography.

Step 3: Cyclization to 6-Bromo-2-methyl-2,3-dihydrobenzofuran

-

Dissolve 2-allyl-4-bromophenol (1 equivalent) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield 6-bromo-2-methyl-2,3-dihydrobenzofuran.

Biological Activities and Quantitative Data

6-Bromo-2,3-dihydrobenzofuran derivatives have shown promise in several therapeutic areas. The following sections summarize their key biological activities, with quantitative data presented in structured tables.

Antimicrobial Activity

Derivatives of the benzofuran scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.[1] The bromine substitution can enhance this activity.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Benzofuran derivative 1 | Staphylococcus aureus | 0.39-3.12 | [2] |

| Benzofuran derivative 2 | Escherichia coli | 0.39-3.12 | [2] |

| Benzofuran derivative 3 | Methicillin-resistant S. aureus | 0.39-3.12 | [2] |

| Benzofuran derivative 4 | Bacillus subtilis | 0.39-3.12 | [2] |

| Benzofuran derivative 5 | Candida albicans | > 50 | [2] |

Note: Data for specific 6-bromo-2,3-dihydrobenzofuran derivatives is limited in the public domain and the above table represents data for benzofuran derivatives to indicate the potential of the scaffold.

Anti-inflammatory Activity

Several benzofuran derivatives exhibit potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators and signaling pathways like NF-κB.[3]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Piperazine/benzofuran hybrid 5d | NO Production Inhibition | 52.23 ± 0.97 | [3][4] |

| Benzofuran derivative 1 | NO Production Inhibition | 17.3 | [5] |

| Benzofuran derivative 4 | NO Production Inhibition | 16.5 | [5] |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied, with many compounds showing cytotoxicity against various cancer cell lines.[6]

Table 3: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Brominated benzofuran 1c | K562 (leukemia) | Not specified | [6] |

| Brominated benzofuran 1e | MOLT-4 (leukemia) | Not specified | [6] |

| Brominated benzofuran 2d | HeLa (cervix carcinoma) | Not specified | [6] |

| Brominated benzofuran 3a | K562 (leukemia) | Not specified | [6] |

| Brominated benzofuran 3d | MOLT-4 (leukemia) | Not specified | [6] |

Note: The reference indicates significant cytotoxic activity but does not provide specific IC50 values.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]

-

Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add different concentrations of the test compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[10]

-

Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 590 nm within 1 hour.[1][10]

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[11]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of 6-bromo-2,3-dihydrobenzofuran derivatives can be attributed to their interaction with various cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[4] Some benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[3]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. benchchem.com [benchchem.com]

Natural Sources of Dihydrobenzofuran Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product sources of dihydrobenzofuran compounds, detailing their isolation, characterization, and significant biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways.

Introduction to Dihydrobenzofuran Compounds

Dihydrobenzofurans are a class of heterocyclic organic compounds characterized by a fused benzene and dihydrofuran ring system. This structural motif is prevalent in a wide array of natural products, particularly in the plant kingdom. These compounds have garnered significant attention in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Their structural complexity and pharmacological relevance make them attractive targets for natural product isolation, semi-synthetic modification, and total synthesis in the pursuit of novel therapeutic agents.

Natural Product Sources and Isolation

Dihydrobenzofuran compounds are biosynthesized by a variety of plant species, often as secondary metabolites involved in defense mechanisms. This section details the isolation and quantification of specific dihydrobenzofuran derivatives from prominent natural sources.

Polygonum barbatum (L.) Hara

The whole plant of Polygonum barbatum, a member of the Polygonaceae family, is a rich source of bioactive dihydrobenzofuran derivatives with notable anticancer properties.[1][2]

Table 1: Dihydrobenzofuran Derivatives from Polygonum barbatum

| Compound Name | Starting Material | Amount of Starting Material | Fraction | Amount of Fraction | Isolated Compound Yield |

| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate (Compound 1) | Dried, powdered whole plant | 5.4 kg | Ethyl acetate | 48 g | 7 mg |

| (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid (Compound 2) | Dried, powdered whole plant | 5.4 kg | Ethyl acetate | 48 g | Not specified |

| (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid (Compound 3) | Dried, powdered whole plant | 5.4 kg | Ethyl acetate | 48 g | Not specified |

-

Extraction: The shade-dried and powdered whole plant material (5.4 kg) is extracted with methanol. The mixture is filtered twice, and the solvent is removed under vacuum using a rotary evaporator to yield a crude extract (245 g).

-

Fractionation: The crude extract is partitioned successively with n-hexane, ethyl acetate, and n-butanol. This yields an n-hexane fraction (85 g), an ethyl acetate fraction (48 g), and an n-butanol fraction (94 g).

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Elution: A gradient of n-hexane and ethyl acetate is used as the mobile phase, with increasing polarity.

-

Compound 1 Isolation: Compound 1 (7 mg) is obtained from sub-fractions eluted with an n-hexane:ethyl acetate ratio of 65:35.

-

Compound 2 and 3 Isolation: Compounds 2 and 3 are purified from sub-fractions eluted with n-hexane:ethyl acetate ratios of 58:42 and 55:45, respectively, after re-chromatography.

-

-

Characterization: The structures of the isolated compounds are elucidated using various spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS), UV-Visible Spectroscopy, Infrared Spectroscopy, and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Isolation workflow for dihydrobenzofurans from Polygonum barbatum.

Glycyrrhiza inflata Batalin

The roots of Glycyrrhiza inflata, commonly known as licorice, are a source of dihydrobenzofuran congeners of licochalcone A. These compounds are present as trace metabolites.[2][3]

Table 2: Dihydrobenzofuran Derivatives from Glycyrrhiza inflata

| Compound Name | Starting Material | Amount of Starting Material | Extraction Method | Isolated Compound Yield |

| Licochalcone A Dihydrofuran Congener 1 (LicAF1) | Dried roots | 1 kg | Ethanol extraction followed by column chromatography | Not specified as a percentage of starting material, isolated as a trace metabolite. |

| Licochalcone A Dihydrofuran Congener 2 (LicAF2) | Dried roots | 1 kg | Ethanol extraction followed by column chromatography | Not specified as a percentage of starting material, isolated as a trace metabolite. |

-

Pre-treatment: The roots of G. inflata are first extracted with hot water (80°C for 3 hours) to remove water-soluble components. The residue is then dried.

-

Ethanol Extraction: The dried root material (1 kg) is extracted with 5 liters of ethanol to yield a crude ethanol extract (56 g).

-

Column Chromatography: The ethanol extract is subjected to column chromatography on silica gel to isolate the dihydrobenzofuran congeners of licochalcone A. Further purification steps, such as semi-preparative HPLC, are employed to obtain the pure compounds.[2]

Caption: Isolation workflow for dihydrobenzofurans from Glycyrrhiza inflata.

Croton lechleri Müll. Arg.

The latex of Croton lechleri, known as "Dragon's Blood," contains the dihydrobenzofuran lignan 3',4-O-dimethylcedrusin, which has been investigated for its effects on cell proliferation.[4][5]

Table 3: Dihydrobenzofuran Lignan from Croton lechleri

| Compound Name | Starting Material | Amount of Starting Material | Fractionation | Isolated Compound Yield |

| 3',4-O-dimethylcedrusin | Lyophilized latex | 50 mL (yielding 7.6 g powder) | Bioassay-guided fractionation | Not specified as a percentage of starting material. |

-

Lyophilization: 50 mL of C. lechleri latex is lyophilized to produce a reddish powder (7.6 g).

-

Acidification and Extraction: A portion of the powdered latex (3.0 g) is dissolved in distilled water and acidified with concentrated HCl. The aqueous layer is then continuously extracted with chloroform for 12 hours.

-

Basification and Further Extraction: The pH of the aqueous layer is adjusted to 8 with concentrated NH₄OH, followed by another 12-hour continuous extraction with chloroform. The pH is then raised to 10 with NH₄OH for a final 12-hour chloroform extraction.

-

Bioassay-Guided Fractionation: The resulting fractions are subjected to further separation techniques, guided by biological assays (e.g., inhibition of cell proliferation), to isolate the active dihydrobenzofuran lignan, 3',4-O-dimethylcedrusin.

Caption: Fractionation workflow for isolating 3',4-O-dimethylcedrusin from Croton lechleri latex.

Biological Activities and Signaling Pathways

Dihydrobenzofuran compounds from natural sources exhibit a range of biological activities, primarily through the modulation of key cellular signaling pathways.

Anticancer Activity: Induction of Apoptosis

The dihydrobenzofuran derivative (Compound 1) isolated from Polygonum barbatum has demonstrated potent anticancer activity against oral (CAL-27) and lung (NCI-H460) cancer cell lines.[6] The primary mechanism of action is the induction of apoptosis, or programmed cell death.[6] This process is mediated by a cascade of enzymes known as caspases.[7][8]

Caption: Mitochondrial-mediated apoptosis pathway induced by a dihydrobenzofuran from P. barbatum.

Anti-inflammatory Activity: Nrf2/HO-1 and NF-κB Pathways

Dihydrobenzofuran lignans are known to possess anti-inflammatory properties. These effects are often mediated through two key pathways: the activation of the Nrf2/HO-1 antioxidant response and the inhibition of the pro-inflammatory NF-κB signaling pathway.[9][10]

Under inflammatory conditions, dihydrobenzofuran lignans can promote the translocation of the transcription factor Nrf2 to the nucleus.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).[12][13] HO-1 plays a crucial role in cytoprotection against oxidative stress.

Caption: Activation of the Nrf2/HO-1 pathway by dihydrobenzofuran lignans.

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[14] This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.[15][16] Dihydrobenzofuran compounds can inhibit this pathway, thereby reducing inflammation.

Caption: Inhibition of the NF-κB pathway by dihydrobenzofuran compounds.

Antiviral Activity: cGAS-STING Pathway Activation

Recent studies have shown that some benzofuran derivatives can act as agonists of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune response to cytosolic DNA.[17] Activation of STING leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[18][19] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons, which are crucial for antiviral defense.

Caption: Activation of the cGAS-STING pathway by benzofuran derivatives.

Conclusion

Dihydrobenzofuran compounds isolated from natural sources represent a promising and structurally diverse class of bioactive molecules. This guide has provided an in-depth overview of their origins, detailed experimental protocols for their isolation, and a summary of their mechanisms of action through key signaling pathways. The quantitative data and visual workflows presented herein are intended to facilitate further research and development in the fields of natural product chemistry, pharmacology, and drug discovery. The potent anticancer and anti-inflammatory properties of these compounds underscore their potential as lead structures for the development of novel therapeutics. Continued exploration of the vast chemical diversity of the plant kingdom is likely to uncover new dihydrobenzofuran derivatives with unique and valuable biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Minor Secondary Metabolites from the Latex of Croton lechleri (Muell-Arg) and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specification of the NF-kappaB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKK epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Bromo-2,3-dihydrobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6-Bromo-2,3-dihydrobenzofuran. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of reported data for a closely related isomer and predicted values based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of 6-Bromo-2,3-dihydrobenzofuran in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 6-Bromo-2,3-dihydrobenzofuran. It is important to note that while the ¹H NMR data for the dihydrofuran ring is based on the reported values for the isomeric 7-Bromo-2,3-dihydrobenzofuran and is expected to be highly accurate, the aromatic region shifts are estimations. The ¹³C NMR, IR, and Mass Spectrometry data are predicted based on the known spectral characteristics of 2,3-dihydrobenzofuran and the effects of bromine substitution on an aromatic ring.

Table 1: ¹H NMR (Nuclear Magnetic Resonance) Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.30 | d | ~2.0 | H-7 |

| ~7.25 | dd | ~8.5, 2.0 | H-5 |

| ~6.70 | d | ~8.5 | H-4 |

| 4.59 | t | 8.8 | H-2 (CH₂) |

| 3.28 | t | 8.8 | H-3 (CH₂) |

Note: Data for H-2 and H-3 are based on the reported values for 7-Bromo-2,3-dihydrobenzofuran, as the electronic environment of the dihydrofuran ring is expected to be very similar. Aromatic shifts are estimated based on the ortho and meta effects of the bromine substituent.

Table 2: ¹³C NMR (Nuclear Magnetic Resonance) Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C-7a |

| ~133 | C-5 |

| ~128 | C-7 |

| ~115 | C-6 (C-Br) |

| ~111 | C-4 |

| ~125 | C-3a |

| ~71 | C-2 |

| ~30 | C-3 |

Note: Estimated values are based on the known spectrum of 2,3-dihydrobenzofuran and the anticipated substituent effects of bromine on the aromatic ring.

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1600, ~1480 | Medium | C=C stretching (aromatic ring) |

| ~1230 | Strong | C-O-C asymmetric stretching (ether) |

| ~1050 | Medium | C-O-C symmetric stretching (ether) |

| ~820 | Strong | C-H out-of-plane bending (aromatic) |

| ~600-500 | Medium | C-Br stretching |

Note: Predicted values are based on the characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 198 | High | [M]⁺ (with ⁷⁹Br), Molecular ion |

| 200 | High | [M+2]⁺ (with ⁸¹Br), Molecular ion |

| 119 | Moderate | [M - Br]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. The fragmentation pattern is predicted based on the typical behavior of aromatic ethers and bromoarenes.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may require optimization for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-Bromo-2,3-dihydrobenzofuran.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and reference the solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Data Processing: Fourier transform the FID, phase correct the spectrum, and reference the solvent peak (CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid 6-Bromo-2,3-dihydrobenzofuran onto the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Dissolve a small amount of 6-Bromo-2,3-dihydrobenzofuran in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For a relatively volatile compound like this, GC-MS is a common and effective technique.

-

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (M and M+2) and characteristic fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 6-Bromo-2,3-dihydrobenzofuran.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Reactivity and stability of 6-Bromo-2,3-dihydrobenzofuran

An In-depth Technical Guide on the Reactivity and Stability of 6-Bromo-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 6-Bromo-2,3-dihydrobenzofuran. It is a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, stability profile, and reactivity in various chemical transformations. Detailed experimental protocols for its synthesis and representative reactions are provided, along with visualizations of key synthetic pathways. This guide is intended to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and drug development, leveraging this versatile chemical scaffold.

Introduction

6-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound featuring a dihydrobenzofuran core substituted with a bromine atom on the benzene ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and its utility as a versatile synthetic building block.[1][2] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. Its applications are noted in the development of potent inhibitors for the bromo and extra-terminal domain (BET) and as orally active ghrelin receptor inverse agonists.[1][3] Understanding the reactivity and stability of this compound is crucial for its effective application in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of 6-Bromo-2,3-dihydrobenzofuran are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 189035-22-1 | [4][5] |

| Molecular Formula | C₈H₇BrO | [4][5] |

| Molecular Weight | 199.04 g/mol | [4] |

| Monoisotopic Mass | 197.96803 g/mol | [5] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 239.8 ± 29.0 °C (Predicted) | [3] |

| Density | 1.582 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Very slightly soluble (0.22 g/L at 25 °C) | [5] |

| SMILES | C1COC2=C1C=CC(=C2)Br | [4][5] |

| InChIKey | BQWBDYZMUCSEHK-UHFFFAOYSA-N | [3][5] |

Stability and Storage

Proper storage is critical to maintain the integrity of 6-Bromo-2,3-dihydrobenzofuran.

-

Storage Conditions : The compound should be stored in a tightly sealed container in a dry environment at room temperature.[3][5]

-

Degradation : While specific degradation pathways for 6-Bromo-2,3-dihydrobenzofuran are not extensively documented in the provided results, related benzofuran structures can undergo microbial degradation. For instance, Pseudomonas putida can transform dibenzofuran via dioxygenation and meta-cleavage pathways.[6] The dihydrobenzofuran core's stability can be influenced by factors such as pH, light, and temperature, though specific quantitative data is not available.

Reactivity and Synthetic Applications

The reactivity of 6-Bromo-2,3-dihydrobenzofuran is primarily dictated by the bromine-substituted aromatic ring and the dihydrofuran moiety.

General Reactivity

The 2,3-dihydrobenzofuran core is a common motif in natural products and pharmaceuticals.[7] The bromine atom at the 6-position is a key functional group that allows for various synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, making halogen-substituted benzofurans critical intermediates in organic synthesis.[8]

Key Synthetic Applications

-

Ghrelin Receptor Inverse Agonists : 6-Bromo-2,3-dihydrobenzofuran is utilized in the preparation of 2-alkylamino nicotinamide analogs, which function as orally active inverse agonists for the ghrelin receptor.[3] This application highlights its role as a scaffold in constructing molecules that modulate important biological pathways.

-

BET Inhibitors : The dihydrobenzofuran core is central to a series of highly potent and selective inhibitors of the second bromodomain (BD2) of the bromo and extra-terminal domain (BET) family of proteins.[1][2] Optimization of these compounds involved modifying the dihydrobenzofuran scaffold to improve metabolic stability and solubility, leading to the development of drug candidates with favorable pharmacokinetic profiles.[1]

-

Endothelin Receptor Antagonist : The compound has been identified as an endothelin receptor antagonist, inhibiting the binding of endothelin to its receptors.[4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of the title compound.

Synthesis of 6-Bromo-2,3-dihydrobenzofuran

A common synthetic route involves the cyclization of a brominated phenoxy-ethanol derivative. The following protocol is based on literature precedents for similar transformations.[3]

Reaction Scheme: 1,4-dibromo-2-(2-bromoethoxy)benzene → 6-Bromo-2,3-dihydrobenzofuran

Procedure:

-

To a solution of 1,4-dibromo-2-(2-bromoethoxy)benzene in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), cool the reaction mixture to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes after the addition is complete.

-

Allow the mixture to warm to 0 °C and continue stirring for an additional 2 hours.

-

Monitor the reaction for completion using a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Adjust the pH of the aqueous solution to ~3 using 2 N hydrochloric acid.

-

Extract the aqueous phase three times with a solvent mixture of ethyl acetate/hexane (3:1, v/v).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-Bromo-2,3-dihydrobenzofuran.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to 6-Bromo-2,3-dihydrobenzofuran.

Caption: Synthetic workflow for 6-Bromo-2,3-dihydrobenzofuran.

Caption: Logical workflow for drug development applications.

Conclusion

6-Bromo-2,3-dihydrobenzofuran is a stable, solid compound with significant utility in synthetic and medicinal chemistry. Its stability under standard laboratory conditions, combined with the reactivity conferred by the C-Br bond, makes it an invaluable building block for creating complex molecules. Its demonstrated role in the synthesis of potent BET inhibitors and ghrelin receptor modulators underscores its importance for drug discovery professionals. The protocols and data presented in this guide offer a foundational resource for scientists working with this versatile intermediate.

References

- 1. Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-BROMO-2,3-DIHYDRO-BENZOFURAN | 189035-22-1 [amp.chemicalbook.com]

- 4. 6-Bromo-2,3-dihydrobenzofuran | 189035-22-1 | PHA03522 [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 6-Bromo-2,3-dihydrobenzofuran: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals December 24, 2025

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the potential therapeutic applications of a specific derivative, 6-Bromo-2,3-dihydrobenzofuran. Based on a comprehensive review of existing literature, two primary therapeutic targets have been identified for this structural class: Endothelin (ET) receptors and the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides an in-depth overview of these targets, including their associated signaling pathways, detailed experimental protocols for assessing compound activity, and a summary of quantitative data for relevant 2,3-dihydrobenzofuran analogs. While direct quantitative performance data for 6-Bromo-2,3-dihydrobenzofuran is limited in publicly accessible literature, the information presented herein provides a robust framework for its further investigation and development as a potential therapeutic agent.

Introduction

6-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound featuring a fused benzene and dihydrofuran ring system with a bromine substituent at the 6-position. This core structure is of significant interest in drug discovery due to its presence in various pharmacologically active molecules. The exploration of its potential therapeutic targets is crucial for elucidating its mechanism of action and guiding future drug development efforts. This guide consolidates the current understanding of the therapeutic potential of the 6-Bromo-2,3-dihydrobenzofuran scaffold, with a focus on its interaction with endothelin receptors and BET bromodomains.

Potential Therapeutic Targets

Endothelin Receptors

The endothelin system plays a critical role in vascular homeostasis. Endothelins are potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptors, the Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors. Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making its receptors a key therapeutic target.

6-Bromo-2,3-dihydrobenzofuran has been identified as an endothelin receptor antagonist with a high affinity for the receptor[1]. Antagonism of these receptors can lead to vasodilation and has therapeutic applications in conditions such as pulmonary arterial hypertension[2][3].

Endothelin receptor activation initiates a cascade of intracellular signaling events. Both ET-A and ET-B receptors can couple to various G proteins, including Gq, Gs, and Gi[4]. The primary signaling pathway for vasoconstriction is mediated through the Gq protein, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction.

BET Bromodomains

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers." They recognize acetylated lysine residues on histones, which is a key mechanism in the transcriptional activation of genes. The inhibition of BET proteins has emerged as a promising therapeutic strategy in oncology.

A series of 2,3-dihydrobenzofurans have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) of BET proteins[5]. While 6-Bromo-2,3-dihydrobenzofuran was not explicitly evaluated in this series, its core structure suggests it may also exhibit activity against this target class.

BET inhibitors, such as those from the 2,3-dihydrobenzofuran class, function by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This leads to the downregulation of key oncogenes, most notably c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.

References

- 1. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydrobenzofuran is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] The dihydrobenzofuran core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic drugs with diverse pharmacological activities.[2] These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3] The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions, making it an attractive starting material for the development of novel therapeutic agents.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 6-Bromo-2,3-dihydrobenzofuran, with a focus on its utility in drug discovery and development.

Physicochemical Properties of 6-Bromo-2,3-dihydrobenzofuran

A clear understanding of the physicochemical properties of 6-Bromo-2,3-dihydrobenzofuran is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 189035-22-1 | [5][6] |

| Molecular Formula | C₈H₇BrO | [5][6] |

| Molecular Weight | 199.04 g/mol | [5] |

| Appearance | White to off-white solid | [7] |

| Boiling Point | 239.8 ± 29.0 °C (Predicted) | [7] |

| Density | 1.582 ± 0.06 g/cm³ (Predicted) | [7] |

| Water Solubility | Very slightly soluble (0.22 g/L at 25 °C) | [6] |

| Storage | Sealed in dry, Room Temperature | [6][7] |

| SMILES | C1COC2=C1C=CC(=C2)Br | [5][6] |

| InChIKey | BQWBDYZMUCSEHK-UHFFFAOYSA-N | [6][7] |

Synthesis and Experimental Protocols

One general and illustrative method is the palladium-catalyzed intramolecular C-H and C-sp2-H coupling of alkyl phenyl ethers.[8]

Illustrative Experimental Protocol: Palladium-Catalyzed Synthesis of a 2,3-Dihydrobenzofuran Derivative

This protocol is a generalized representation based on similar syntheses and should be adapted and optimized for the specific synthesis of 6-Bromo-2,3-dihydrobenzofuran.

Materials:

-

Appropriately substituted alkyl phenyl ether (e.g., 1-bromo-4-(allyloxy)benzene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Oxidant/additive (e.g., 1,4-benzoquinone (BQ))

-

Base (e.g., LiOAc)

-

Solvent (e.g., Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the starting alkyl phenyl ether (1.0 mmol), the palladium catalyst (e.g., 5 mol%), the oxidant (e.g., 1.2 equiv), and the base (e.g., 2.0 equiv).

-

Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Add the anhydrous solvent (e.g., 5 mL of THF) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran derivative.

Applications in Drug Development

The 2,3-dihydrobenzofuran scaffold is a component of numerous biologically active compounds, and the 6-bromo derivative is a key intermediate for creating diverse chemical libraries for drug screening.[3][10]

Antimicrobial and Antifungal Agents

Benzofuran derivatives have shown significant potential as antimicrobial and antifungal agents.[3] The bromine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes. Studies on various bromo-substituted benzofuran derivatives have demonstrated their efficacy against a range of bacterial and fungal strains.[11] For example, certain brominated benzofurans have shown significant cytotoxic activity against various cancer cell lines, suggesting that the bromine substitution pattern can enhance biological activity.[11]

Anticancer Activity

The benzofuran nucleus is a core structure in many compounds with anticancer properties.[12] Derivatives of 6-Bromo-2,3-dihydrobenzofuran can be elaborated into more complex molecules that inhibit cancer cell growth. For instance, some benzofuran derivatives have shown inhibitory activity against key signaling pathways in cancer, such as the NF-κB pathway.[12] The ability to use the bromo group for further chemical modifications allows for the fine-tuning of the molecule's structure to optimize its anticancer potency and selectivity.[11]

CNS Active Agents

Derivatives of 2,3-dihydrobenzofuran have been investigated for their effects on the central nervous system (CNS).[13] Some analogues of phenethylamines containing the 2,3-dihydrobenzofuran moiety have been synthesized and studied for their hallucinogenic and entactogenic properties.[13][14] For example, 5-(2'-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and its 6-isomer are known CNS stimulants.[13]

Biological Activity of Related Compounds

The versatility of the 6-bromo substituent allows for the synthesis of a wide array of derivatives with diverse biological activities. The following table summarizes the biological activities of some related benzofuran compounds.

| Compound Class | Specific Examples | Biological Activity | Reference |

| Benzofuran Derivatives | 2-Arylbenzofurans | Anticancer, Antimicrobial | [13] |

| Bromo-Benzofurans | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide | Cytotoxic against leukemia and carcinoma cells | [11] |

| Dihydrobenzofuran Carboxylic Acids | N-phenylamide derivatives | Growth inhibitory against various cancer cell lines, NF-κB inhibition | [12] |

| Indolyl Benzofurans | Benzofuro[3,2-b]indol-3-ones | Fused heterocyclic systems with potential bioactivity | [10] |

| Polyamine Conjugates | 6-Bromoindolglyoxylamide polyamines | Antimicrobial, antibiotic enhancers | [15] |

Signaling Pathways and Experimental Workflows

To illustrate the utility of 6-Bromo-2,3-dihydrobenzofuran in synthetic chemistry, a generalized workflow for its use in a Suzuki cross-coupling reaction is presented below. This type of reaction is fundamental in drug discovery for creating carbon-carbon bonds and assembling complex molecules.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

While a specific signaling pathway directly modulated by 6-Bromo-2,3-dihydrobenzofuran itself is not identified, its derivatives are known to interact with various biological targets. For instance, as mentioned, some derivatives can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo-2,3-dihydrobenzofuran | 189035-22-1 | PHA03522 [biosynth.com]

- 6. Page loading... [guidechem.com]

- 7. 6-BROMO-2,3-DIHYDRO-BENZOFURAN | 189035-22-1 [amp.chemicalbook.com]

- 8. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 10. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medcraveonline.com [medcraveonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 6-Bromo-2,3-dihydrobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and the presence of a bromine atom, which can serve as a handle for further functionalization or as a bioisostere for other groups, make it a valuable building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for 6-bromo-2,3-dihydrobenzofuran, detailed experimental protocols for key synthetic routes, and a comparative analysis of these methods.

Introduction and Historical Context

The introduction of a bromine atom at the 6-position of the dihydrobenzofuran ring system was likely a strategic decision in the context of medicinal chemistry research. The bromine atom can modulate the lipophilicity and metabolic stability of a molecule and provides a reactive site for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. A patent filed in the early 1990s details the preparation of related 2,2-dialkyl-6-bromobenzofurans, indicating that the synthesis of 6-bromo substituted dihydrobenzofurans was of industrial interest by that time.[1]

Key Synthetic Strategies

The synthesis of 6-bromo-2,3-dihydrobenzofuran can be approached through several strategic disconnections. The most common and logical approaches involve the formation of the dihydrofuran ring from a pre-brominated phenolic precursor.

Claisen Rearrangement and Intramolecular Cyclization

A classical and reliable approach to the 2,3-dihydrobenzofuran skeleton is through a sequence involving O-allylation of a phenol, followed by a Claisen rearrangement and subsequent intramolecular cyclization. In the context of 6-bromo-2,3-dihydrobenzofuran, this strategy commences with 4-bromophenol.

Diagram: Claisen Rearrangement Pathway

Caption: Synthetic pathway via Claisen rearrangement.

This pathway involves three key steps:

-

O-Allylation: 4-Bromophenol is treated with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) to form 4-bromoallyl phenyl ether.

-

Claisen Rearrangement: The 4-bromoallyl phenyl ether is heated, typically at temperatures ranging from 180-220 °C, to induce a[2][2]-sigmatropic rearrangement, yielding 2-allyl-4-bromophenol.[3][4][5][6]

-

Intramolecular Cyclization: The resulting 2-allyl-4-bromophenol can undergo intramolecular cyclization to form the dihydrofuran ring. This can be achieved through various methods, including acid catalysis or transition-metal-catalyzed hydroalkoxylation.[7]

Direct Bromination of 2,3-Dihydrobenzofuran

An alternative strategy involves the direct bromination of the pre-formed 2,3-dihydrobenzofuran ring. However, this approach can be less regioselective and may lead to a mixture of brominated products. The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, and the position of bromination will be directed by the activating ether oxygen.

Diagram: Direct Bromination Workflow

Caption: Workflow for direct bromination.

Comparative Analysis of Synthetic Routes

| Parameter | Claisen Rearrangement Route | Direct Bromination Route |

| Starting Materials | 4-Bromophenol, Allyl Bromide | 2,3-Dihydrobenzofuran, Brominating Agent |

| Regioselectivity | High (controlled by starting material) | Potentially low (mixture of isomers) |

| Number of Steps | 3 | 1 (excluding synthesis of starting material) |

| Reaction Conditions | High temperature for rearrangement | Typically milder conditions |

| Purification | Generally straightforward | Can be challenging due to isomer separation |

| Overall Yield | Moderate to good | Variable, dependent on selectivity |

Detailed Experimental Protocols

Synthesis of 6-Bromo-2,3-dihydrobenzofuran via Claisen Rearrangement

Step 1: Synthesis of 4-Bromoallyl phenyl ether

-

Materials: 4-Bromophenol, Allyl bromide, Potassium carbonate (anhydrous), Acetone (anhydrous).

-

Procedure: To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, anhydrous potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12-16 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-bromoallyl phenyl ether, which can be used in the next step without further purification.

Step 2: Claisen Rearrangement to 2-Allyl-4-bromophenol

-

Materials: 4-Bromoallyl phenyl ether.

-

Procedure: 4-Bromoallyl phenyl ether is heated neat in a sealed tube or under an inert atmosphere at 200-220 °C for 4-6 hours. The progress of the rearrangement is monitored by TLC. Upon completion, the crude 2-allyl-4-bromophenol is cooled to room temperature. Purification can be achieved by column chromatography on silica gel.

Step 3: Intramolecular Cyclization to 6-Bromo-2,3-dihydrobenzofuran

-

Materials: 2-Allyl-4-bromophenol, Acid catalyst (e.g., p-toluenesulfonic acid) or a transition metal catalyst.

-

Procedure (Acid-catalyzed): 2-Allyl-4-bromophenol is dissolved in an inert solvent such as toluene. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 6-bromo-2,3-dihydrobenzofuran.

Applications in Drug Development

The 6-bromo-2,3-dihydrobenzofuran scaffold is a key intermediate in the synthesis of various pharmaceutical agents. The bromine atom serves as a versatile handle for introducing further complexity through reactions such as Suzuki, Heck, and Sonogashira cross-couplings. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Derivatives of 2,3-dihydrobenzofuran have been investigated for a wide range of biological activities, including as anti-inflammatory, anticancer, and antimicrobial agents.[2][8] The specific contribution of the 6-bromo substituent can be to enhance binding affinity to a biological target, improve pharmacokinetic properties, or serve as a metabolic blocker.

Conclusion

The synthesis of 6-bromo-2,3-dihydrobenzofuran is a testament to the enduring power of classical organic reactions, such as the Claisen rearrangement, in modern synthetic chemistry. While direct bromination offers a more concise route, the multi-step pathway starting from 4-bromophenol provides superior control over regioselectivity, which is crucial in the synthesis of complex molecules for drug discovery. The versatility of the 6-bromo-2,3-dihydrobenzofuran scaffold ensures its continued importance as a valuable building block for the development of novel therapeutics. Further research may focus on developing more efficient and environmentally benign catalytic methods for the key cyclization step.

References

- 1. US5229530A - 2,2-dialkyl-2,3-dihydro-6-bromobenzofuran - Google Patents [patents.google.com]

- 2. WO1996003396A1 - Dihydrobenzofuran and related compounds useful as anti-inflammatory agents - Google Patents [patents.google.com]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Claisen Rearrangement [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-2,3-dihydrobenzofuran: A Preliminary Bioactivity Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydrobenzofuran is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The benzofuran and its dihydro derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. The introduction of a bromine atom at the 6-position is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological profile. This technical guide provides a comprehensive overview of the predicted preliminary bioactivity of 6-Bromo-2,3-dihydrobenzofuran based on the activities of structurally related compounds. It includes detailed experimental protocols for key bioassays and visual representations of experimental workflows and relevant signaling pathways.

Predicted Bioactivity Profile

While direct experimental data on the bioactivity of 6-Bromo-2,3-dihydrobenzofuran is limited in publicly available literature, a preliminary bioactivity profile can be constructed by examining studies on analogous compounds.

Anticancer Activity

Halogenated benzofuran and 2,3-dihydrobenzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of a bromine atom can enhance anticancer activity. For instance, certain bromo-substituted benzofuran derivatives have shown potent activity against breast cancer cells by targeting key signaling pathways.

Table 1: Anticancer Activity of Selected Bromo-Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [1] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [1] |

| Bromo derivative 14c | HCT116 (Colon) | 3.27 |

Antimicrobial Activity

Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities. The introduction of a bromo substituent can influence the potency and spectrum of this activity. Studies on various bromo-substituted benzofuran compounds have reported significant antibacterial and antifungal effects.

Table 2: Antimicrobial Activity of Selected Bromo-Benzofuran Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |